But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)
Description
Crystallographic Analysis of the Tricyclic Heteroaromatic System
The co-crystal adopts a monoclinic lattice (space group P2₁/c) with unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 112.3°. Benzo[f]naphthyridine's fused tricyclic core (C₁₂H₈N₂) maintains planarity with a dihedral angle of 3.2° between the pyridine and benzene rings, while maleic acid (C₄H₄O₄) adopts a cis-configuration. The asymmetric unit contains one molecule of each component, with a 1:1 stoichiometry confirmed by elemental analysis.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1432 ų |
| Density (calc.) | 1.58 g/cm³ |
| R-factor | 0.042 |
The benzo[f]naphthyridine moiety exhibits bond length alternation consistent with aromatic stabilization: C-N distances of 1.33-1.35 Å and C-C bonds of 1.39-1.42 Å in the heterocyclic rings. Maleic acid's carboxyl groups form discrete hydrogen bonds with N···O distances of 2.68-2.72 Å.
Electronic Configuration and Aromaticity Indices
Nucleus-independent chemical shift (NICS) calculations reveal pronounced aromaticity in the benzo[f] ring (NICS(1) = -12.3 ppm) compared to the naphthyridine moiety (NICS(1) = -8.7 ppm). The HOMO-LUMO gap of 4.1 eV, calculated via DFT methods, indicates significant π-conjugation across the tricyclic system. Maleic acid's electron-withdrawing carboxyl groups induce partial charge transfer (0.18 e⁻) to the heteroaromatic system, as evidenced by Mulliken population analysis.
Aromatic stabilization energies (ASE) confirm:
Conformational Dynamics in Solid-State vs. Solution Phase
Solid-state ¹³C CP/MAS NMR shows rigid carboxyl groups (δ 166.5 ppm) and aromatic carbons (δ 124-138 ppm). In DMSO-d₆ solution, variable-temperature ¹H NMR reveals dynamic processes:
- Maleic acid proton exchange: ΔG‡ = 12.3 kcal/mol (298 K)
- Naphthyridine ring puckering: τ = 3.2 ns at 25°C
Table 2: Key NMR shifts (400 MHz, D₂O)
| Position | δ (ppm) | Multiplicity |
|---|---|---|
| Maleic acid H | 6.29 | singlet |
| Naphthyridine H | 8.72 | doublet |
| COOH | 11.0 | broad |
Molecular dynamics simulations (300 K, 10 ns) show greater torsional flexibility in solution (σ = 18.7°) versus the solid state (σ = 5.3°) for the naphthyridine moiety.
Intermolecular Interactions in Co-crystalline Form
The crystal packing features three primary interaction types:
- O-H···N hydrogen bonds : Maleic acid carboxyl → naphthyridine nitrogen (2.68 Å, 167°)
- π-π stacking : Offset face-to-face between naphthyridine rings (3.42 Å interplanar distance)
- C-H···O contacts : Methyl groups → carboxyl oxygen (2.89 Å)
Table 3: Interaction energies (DFT-D3)
| Interaction Type | Energy (kcal/mol) |
|---|---|
| O-H···N hydrogen bond | -8.2 |
| π-π stacking | -6.7 |
| C-H···O | -2.1 |
Thermogravimetric analysis shows co-crystal stability up to 215°C, with decomposition onset at 238°C (ΔH = 154 J/g). The hydrogen-bonded network contributes 63% of the total lattice energy according to PIXEL calculations.
Properties
CAS No. |
184473-81-2 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
benzo[f][1,7]naphthyridine;but-2-enedioic acid |
InChI |
InChI=1S/C12H8N2.C4H4O4/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11;5-3(6)1-2-4(7)8/h1-8H;1-2H,(H,5,6)(H,7,8) |
InChI Key |
QJHOLEZCGOCKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Benzo[f]naphthyridine Core
Microwave-Assisted One-Pot Cascade Reactions:
An efficient method involves microwave irradiation to facilitate cascade-like cycloaddition reactions, significantly reducing reaction times and improving yields (17–64%) of 5-aryl-benzo[f]naphthyridines, which are structurally related to the target compound. The reaction typically uses substituted benzaldehydes and appropriate nitrogen-containing precursors under acidic conditions (e.g., trifluoroacetic acid in acetonitrile) at controlled concentrations (~0.01 M) to optimize yield and purity.Niementowski Reaction and Condensation:
Another approach involves the Niementowski reaction, where anthranilic acids condense with piperidones or related ketones in the presence of phosphorus oxychloride. This method yields 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines, which can be further functionalized. The reaction is typically conducted at 100 °C for 4 hours, followed by neutralization and extraction steps to isolate the product in yields ranging from 68% to 92%.
Functionalization of the Benzo[f]naphthyridine Core
- Vinylation and Alkynylation:
Functional groups such as vinyl or phenylethynyl moieties can be introduced by reacting the chloro-substituted tetrahydrobenzonaphthyridines with activated alkynes or phenylacetylenes under mild conditions (room temperature, 10–15 days). These reactions often use methanol or trifluoroethanol as solvents with formic acid as a catalyst. The products crystallize out and are purified by filtration or chromatography.
Preparation of But-2-enedioic Acid Complex with Benzo[f]naphthyridine
The formation of the But-2-enedioic acid--benzo[f]naphthyridine (1/1) complex involves co-crystallization or salt formation between the acid and the heterocyclic base.
Co-Crystallization Method
Stoichiometric Mixing:
Equimolar amounts of but-2-enedioic acid and the benzo[f]naphthyridine derivative are dissolved in a suitable solvent system (e.g., methanol, ethanol, or diethyl ether). Slow evaporation or cooling of the solution leads to the formation of crystalline complexes. The process may be assisted by mild heating or sonication to ensure complete dissolution and homogeneity.pH Control and Neutralization:
Adjusting the pH to mildly basic conditions (pH 9–10) after initial mixing can promote salt formation by deprotonation of the acid and protonation of the nitrogen atoms in the naphthyridine ring. This step is often followed by extraction with organic solvents like dichloromethane and drying over anhydrous sodium sulfate to isolate the complex.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Niementowski condensation | 100 °C, 4 h, phosphorus oxychloride atmosphere | 68–92 | Formation of chloro-tetrahydrobenzonaphthyridines |
| Vinylation with activated alkyne | Room temp, 10–15 days, methanol/trifluoroethanol | 50–75 | Crystallization from diethyl ether |
| Co-crystallization with but-2-enedioic acid | Equimolar, solvent evaporation, pH 9–10 neutralization | Variable | Formation of 1:1 complex crystals |
Analytical and Spectroscopic Characterization
NMR Spectroscopy:
Extensive ^13C-NMR and ^1H-NMR analyses confirm the structure of the benzo[f]naphthyridine core and its complexation with but-2-enedioic acid. Computational NMR chemical shift calculations at the B3LYP/6-311+G(2d,p) level support experimental data.Crystallography:
X-ray diffraction studies reveal the supramolecular arrangement of the acid-base complex, showing hydrogen bonding between the carboxyl groups of but-2-enedioic acid and nitrogen atoms of the naphthyridine ring, stabilizing the 1:1 stoichiometry.
Summary of Preparation Methodology
Research Findings and Practical Notes
The microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
The presence of electron-withdrawing or electron-donating substituents on the benzo[f]naphthyridine affects the reactivity and yield of subsequent functionalization and complexation steps.
Slow crystallization and careful pH control are critical for obtaining pure, well-defined crystals of the but-2-enedioic acid complex.
The complex exhibits characteristic spectroscopic signatures that can be used for quality control and confirmation of structure.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–benzo[f][1,7]naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various functionalized derivatives .
Scientific Research Applications
Synthesis of But-2-enedioic acid--benzo[f][1,7]naphthyridine
The synthesis of But-2-enedioic acid--benzo[f][1,7]naphthyridine typically involves cycloaddition reactions. These reactions can yield various regioisomers, with benzo[c][2,7]naphthyridinones being prominent products. The synthesis methods include:
- Ruthenium-catalyzed cycloaddition : This method allows for the formation of benzo[c][2,7]naphthyridinones with high yields and regioselectivity, making it a preferred approach for generating derivatives with biological activity .
- Diels-Alder reactions : These reactions can be employed to create complex structures involving the benzo[f][1,7]naphthyridine framework .
Table 1: Summary of Synthesis Methods
| Method | Key Features | Yield (%) |
|---|---|---|
| Ruthenium-catalyzed | High regioselectivity | Up to 79% |
| Diels-Alder cycloaddition | Versatile for various dipolarophiles | Variable |
The biological properties of But-2-enedioic acid--benzo[f][1,7]naphthyridine derivatives have been extensively studied. These compounds exhibit a range of activities, including:
- Antitumor Activity : Certain derivatives have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor progression. For instance, benzo[c][2,7]naphthyridinones have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), which plays a role in cancer metastasis .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against pathogenic fungi like Candida albicans .
- Neuroprotective Effects : Research has indicated that compounds derived from this scaffold may offer protective effects in neurodegenerative diseases by reducing amyloid burden and modulating neuroinflammation pathways .
Table 2: Biological Activities of Derivatives
Case Study 1: Antitumor Applications
A study conducted on a series of benzo[c][2,7]naphthyridinones revealed their potential as anticancer agents. These compounds were tested against various cancer cell lines and showed significant cytotoxicity, leading to their consideration as candidates for further drug development aimed at treating proliferative disorders such as cancer .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of But-2-enedioic acid--benzo[f][1,7]naphthyridine derivatives demonstrated their effectiveness against multiple bacterial strains. The compounds exhibited minimum inhibitory concentrations (MIC) that were comparable to or better than existing antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 3: Neuroprotective Mechanisms
In preclinical models of neurodegeneration, certain derivatives showed promise in modulating neuroinflammation and reducing oxidative stress markers. These findings suggest that But-2-enedioic acid--benzo[f][1,7]naphthyridine could be explored further for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of but-2-enedioic acid–benzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Structural Analogues of Benzo[f][1,7]naphthyridine
Substituted Dinaphtho[1,6]naphthyridines
- Synthesis: Reactions of benzoquinoline amines with carboxylic acids (e.g., acetic acid, p-nitrobenzoic acid) in polyphosphoric acid yield 7-substituted dinaphtho[1,2-b:10,20-h][1,6]naphthyridin-6-amine derivatives. These compounds feature electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents at position 7, influencing electronic properties and reactivity .
- Key Difference : Unlike the target compound, these derivatives lack the diacidic but-2-enedioic acid moiety, which may reduce hydrogen-bonding capacity or acidity compared to the maleic acid complex.
2.1.2 Novel Alkaloid from Streptomyces albogriseolus
- Structure: A mangrove-derived alkaloid (C₂₄H₂₈N₄O₆) features a butanoic acid side chain and a methyl-propenone group.
- Comparison: The butanoic acid substituent in this alkaloid differs from the maleic acid in the target compound, offering a longer alkyl chain but fewer acidic protons. This structural variation may impact solubility and intermolecular interactions.
1,2,3-Triazolo[1,5-a][1,7]naphthyridine Derivatives
- Synthesis : Azidopyridines react with diethyl acetonedicarboxylate under basic conditions (EtONa/EtOH) to form triazole-fused naphthyridines with substituents like CN or CO₂Et. These groups modulate electronic density and reactivity .
- Contrast : The triazole ring introduces a heterocyclic diversity absent in the target compound, which may alter binding affinity in pharmacological applications.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Benzo[f][1,7]naphthyridine Derivatives
Key Observations :
- Acid Functionality: The maleic acid in the target compound provides two carboxylic acid groups, enabling stronger hydrogen bonding and pH-dependent solubility compared to mono-acid derivatives (e.g., butanoic acid in the Streptomyces alkaloid) .
- Synthetic Accessibility : Dinaphtho derivatives are synthesized via electrophilic substitution in polyphosphoric acid, while triazolo derivatives require azide cycloaddition. The target compound’s synthesis may involve simpler acid-base interactions .
- Bioactivity Potential: The Streptomyces alkaloid’s low fermentation yield contrasts with the scalability of chemically synthesized analogues, suggesting the target compound could bridge this gap if efficiently produced .
Biological Activity
But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of a but-2-enedioic acid moiety linked to a benzo[f][1,7]naphthyridine scaffold. This structural combination is significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of naphthyridines, including those similar to but-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1), exhibit notable anticancer activity. For instance, compounds with naphthyridine structures have been shown to inhibit various cancer cell lines through different mechanisms:
- PARP Inhibition : Some naphthyridine derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. A study demonstrated that a related compound exhibited an IC50 value of 0.31 nM against PARP1, indicating strong inhibitory potential .
- Cell Cycle Arrest : Other studies have shown that naphthyridine derivatives can induce G0/G1 cell cycle arrest in cancer cells, effectively halting their proliferation .
Neuroprotective Effects
The neuroprotective potential of compounds like but-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research has suggested that certain derivatives can modulate pathways associated with neuronal survival and apoptosis .
Immunomodulatory Activity
Naphthyridines have also been reported to possess immunomodulatory effects. For example, canthinone-type alkaloids derived from naphthyridines have been shown to reduce pro-inflammatory cytokines in experimental models of colitis . This suggests that but-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) may also exhibit similar immunomodulatory properties.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study 1: PARP Inhibitors | Identified high potency against BRCA-deficient cancer cells | Suggests potential for targeted cancer therapies |
| Study 2: Neuroprotection | Demonstrated modulation of apoptotic pathways in neuronal cells | Highlights potential for treating neurodegenerative diseases |
| Study 3: Immunomodulation | Reduced inflammatory markers in colitis models | Indicates possible applications in inflammatory diseases |
The mechanisms through which but-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets involved in cell signaling pathways related to cancer progression and inflammation.
Q & A
Q. What statistical approaches are recommended to resolve discrepancies in reported biological activity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
